Ethyl 4-(4-hydroxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-(4-hydroxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides
Preparation Methods
The synthesis of Ethyl 4-(4-hydroxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves multiple steps. The general synthetic route includes the condensation of appropriate starting materials under specific reaction conditions. . Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 4-(4-hydroxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-(4-hydroxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-hydroxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of H+/K+ ATPase, reducing gastric acid secretion and providing anti-ulcer effects . The molecular pathways involved include the inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 4-(4-hydroxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other benzimidazole derivatives such as:
Methyl 2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl-1H-benzimidazole-4-carboxylate: Known for its anticancer activity.
2-(2,2,2-Trifluoroethyl)benzimidazole: Studied for its selective androgen receptor modulation. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H23N3O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 4-(4-hydroxyphenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H23N3O3/c1-3-7-17-19(21(27)28-4-2)20(14-10-12-15(26)13-11-14)25-18-9-6-5-8-16(18)23-22(25)24-17/h5-6,8-13,20,26H,3-4,7H2,1-2H3,(H,23,24) |
InChI Key |
NIISXOPZCDDZDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)O)C(=O)OCC |
Origin of Product |
United States |
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